molecular formula C20H21NO4S B2874766 N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide CAS No. 863021-85-6

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide

Cat. No.: B2874766
CAS No.: 863021-85-6
M. Wt: 371.45
InChI Key: UQYZCWSOAHQVRR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is a synthetic chemical compound offered for research and development purposes. This product is provided as a high-purity material for use in laboratory settings. Researchers investigating structure-activity relationships, particularly in areas such as receptor antagonism or enzyme inhibition, may find this compound of interest due to its distinct molecular architecture featuring a benzamide core linked to a 3,4-dimethylphenyl group and a dihydrothiophene dioxide moiety. The presence of the sulfone group can influence the compound's electronic properties and binding affinity, making it a potentially valuable probe for medicinal chemistry and drug discovery programs. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-14-4-7-17(12-15(14)2)21(18-10-11-26(23,24)13-18)20(22)16-5-8-19(25-3)9-6-16/h4-12,18H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYZCWSOAHQVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Profiles of Comparable Benzamide Derivatives

Compound Name Aromatic Substituents Heterocyclic Group Key Functional Groups
Target Compound 4-Methoxy, 3,4-dimethylphenyl 1,1-Dioxido-2,3-dihydrothiophen-3-yl Methoxy, sulfone
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide 3-Fluoro, 4-methylphenyl Same as target compound Fluoro, sulfone
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-Dimethylphenyl Naphthalene-2-carboxamide Hydroxy, methyl
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide 2-Hydroxy-1,1-dimethylethyl Hydroxy, methyl

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The target compound’s methoxy group is electron-donating, contrasting with the electron-withdrawing fluoro group in ’s analog. This difference may influence electronic properties and binding affinities .

SAR Insights :

  • Position of Substituents : highlights that substituents at the 3,5-positions (e.g., dimethyl or difluoro) on the anilide ring enhance photosynthetic electron transport (PET) inhibition. The target compound’s 3,4-dimethylphenyl group may offer steric advantages but lacks the electron-withdrawing properties critical for high PET activity .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Comparisons

Compound Feature Target Compound Compound Triazoles
IR ν(C=O) ~1660–1680 cm⁻¹ (expected) Not reported 1663–1682 cm⁻¹ (hydrazinecarbothioamides)
NMR Shifts (Aromatic Protons) Predicted downfield shifts for methoxy and methyl groups Fluorine-induced deshielding expected 7.5–8.5 ppm (aromatic regions)
X-ray Confirmation Not reported Likely similar to Triazole tautomerism confirmed

Analytical Notes:

  • The absence of ν(S–H) bands in IR spectra (as seen in ’s triazoles) supports the sulfone’s stability in the target compound .
  • X-ray studies on analogs (e.g., ’s dihydrothiazol-2-ylidene derivatives) validate the planar geometry of benzamide cores, critical for intermolecular interactions .

Preparation Methods

Synthesis of Intermediate A

Intermediate A is synthesized via sulfonation and amination of a dihydrothiophene precursor. A representative protocol involves:

  • Oxidation of 2,3-dihydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid to yield 1,1-dioxido-2,3-dihydrothiophene.
  • Buchwald-Hartwig amination with 3,4-dimethylaniline under palladium catalysis (e.g., Pd(OAc)₂/Xantphos), achieving 85–92% yields.

Table 1: Optimization of Intermediate A Synthesis

Condition Catalyst System Temperature (°C) Yield (%)
Pd(OAc)₂/Xantphos KOtBu, Toluene 110 92
Pd(dba)₂/BINAP Cs₂CO₃, DMF 100 85
Ni(COD)₂/DTBPF NaOtBu, THF 80 78

Synthesis of Intermediate B

4-Methoxybenzoyl chloride is prepared via chlorination of 4-methoxybenzoic acid using thionyl chloride (SOCl₂). A one-pot method from 4-methoxybenzaldehyde (Patent CN101092377A) involves:

  • Oxime formation with hydroxylamine hydrochloride.
  • Dehydration using SOCl₂ to yield 4-methoxybenzonitrile (92.8% yield).
  • Hydrolysis to 4-methoxybenzoic acid followed by SOCl₂ treatment.

Key Data from Patent CN101092377A:

  • Reaction time: 3–8 hours
  • Purity: 99.0–99.5% (HPLC)
  • Scale-up feasibility: Demonstrated at 20 kg scale (93.9% yield)

Coupling Strategies for Amide Bond Formation

The final step involves coupling Intermediate A and B via nucleophilic acyl substitution. Three methods are evaluated:

Schotten-Baumann Reaction

Reaction of 4-methoxybenzoyl chloride with Intermediate A in a biphasic system (NaOH/H₂O–CH₂Cl₂):

  • Yield : 78–82%
  • Limitation : Competing hydrolysis of acyl chloride reduces efficiency.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in anhydrous DMF:

  • Yield : 89–93%
  • Advantage : Suppresses racemization and side reactions.

Direct Aminolysis

Heating Intermediate A with 4-methoxybenzoic acid and PCl₃:

  • Yield : 68–75%
  • Drawback : Requires stringent moisture control.

Table 2: Comparative Analysis of Coupling Methods

Method Reagents Solvent Yield (%) Purity (%)
Schotten-Baumann NaOH, CH₂Cl₂ H₂O 82 95
EDCl/HOBt EDCl, HOBt, DIPEA DMF 93 99
Direct Aminolysis PCl₃ Toluene 75 91

Mechanistic Insights and Side Reactions

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange and reductive elimination. Competing pathways include:

  • Homocoupling : Mitigated by using bulky ligands (Xantphos).
  • Dehalogenation : Minimized with excess amine substrate.

Acyl Chloride Reactivity

4-Methoxybenzoyl chloride exhibits enhanced electrophilicity at the carbonyl carbon due to electron-donating methoxy groups. However, steric hindrance from the 3,4-dimethylphenyl group in Intermediate A necessitates prolonged reaction times (6–12 hours).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted aniline.
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.58 (d, J = 8.8 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, OCH₃), 2.24 (s, 6H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the Suzuki-Miyaura coupling (as in RSC Adv. 2024) for Intermediate A:

  • Residence time : 10 minutes
  • Productivity : 1.2 kg/day using microreactors.

Waste Management

  • SOCl₂ Quenching : Neutralized with NaOH to Na₂SO₃/NaCl.
  • Pd Recovery : Ion-exchange resins achieve >95% metal回收.

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